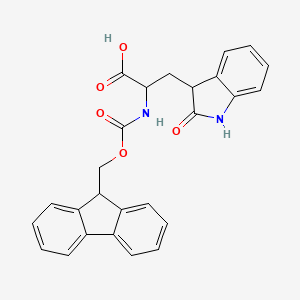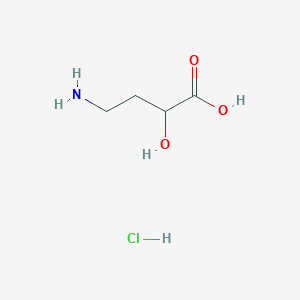
Sodium (R,Z)-12-hydroxyoctadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (R,Z)-12-hydroxyoctadec-9-enoate is a sodium salt of a fatty acid derivative. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (R,Z)-12-hydroxyoctadec-9-enoate typically involves the saponification of oleic acid. The process begins with the hydroxylation of oleic acid to introduce a hydroxyl group at the 12th carbon position. This is followed by neutralization with sodium hydroxide to form the sodium salt.
Hydroxylation: Oleic acid is reacted with a hydroxylating agent such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to introduce the hydroxyl group.
Neutralization: The hydroxylated oleic acid is then neutralized with sodium hydroxide (NaOH) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale saponification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves:
Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing and consistent reaction conditions.
Temperature Control: Maintaining an optimal temperature range to facilitate the hydroxylation and neutralization reactions.
Purification: The final product is purified through filtration and crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (R,Z)-12-hydroxyoctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated fatty acid derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 12-keto-octadec-9-enoate or 12-carboxy-octadec-9-enoate.
Reduction: Formation of 12-hydroxyoctadecanoate.
Substitution: Formation of 12-halo-octadec-9-enoate derivatives.
Applications De Recherche Scientifique
Sodium (R,Z)-12-hydroxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell membrane permeability and nutrient uptake.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and personal care products.
Mécanisme D'action
The mechanism of action of Sodium (R,Z)-12-hydroxyoctadec-9-enoate is primarily attributed to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Stearate: Another sodium salt of a fatty acid, commonly used in soaps and detergents.
Sodium Oleate: Similar to Sodium (R,Z)-12-hydroxyoctadec-9-enoate but lacks the hydroxyl group at the 12th position.
Sodium Laurate: A shorter chain fatty acid salt used in personal care products.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination imparts distinct physicochemical properties, making it more versatile in various applications compared to its counterparts.
Propriétés
Formule moléculaire |
C18H33NaO3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
sodium;12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;+1/p-1 |
Clé InChI |
IJRHDFLHUATAOS-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)
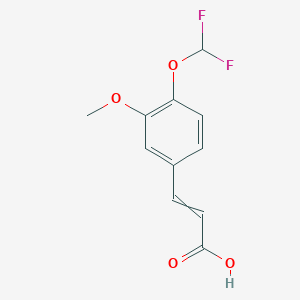
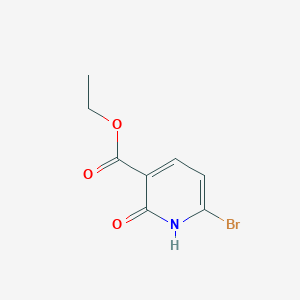
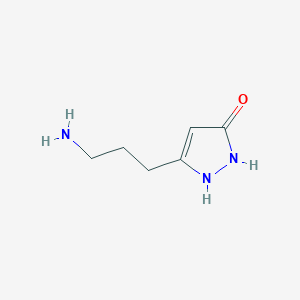
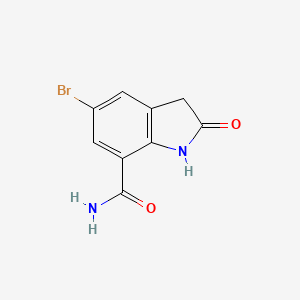

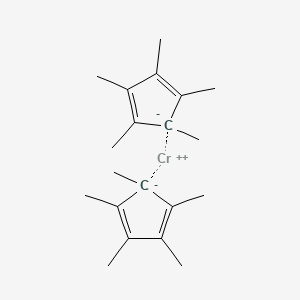
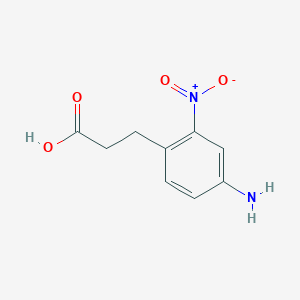
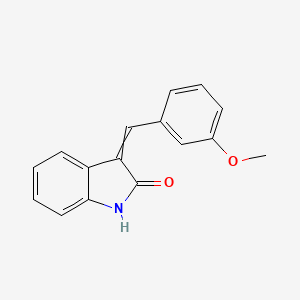
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
![methyl (2E)-3-[2-amino-4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12510813.png)
